N-(2H-1,3-benzodioxol-5-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide
Description
N-(2H-1,3-benzodioxol-5-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is a heterocyclic compound featuring a benzodioxolyl moiety linked to a piperazine-carboxamide scaffold, with a [1,2,4]triazolo[4,3-b]pyridazine substituent. The compound’s triazolopyridazine core is associated with diverse pharmacological effects, including kinase modulation and binding to allosteric protein sites .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O3/c25-17(19-12-1-2-13-14(9-12)27-11-26-13)23-7-5-22(6-8-23)16-4-3-15-20-18-10-24(15)21-16/h1-4,9-10H,5-8,11H2,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOQWWKBVQKANJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activity of this compound based on various research studies and data.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety, a triazolopyridazine ring, and a piperazine core. These structural components contribute to its pharmacological properties.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈N₄O₃ |
| CAS Number | Not available |
The biological activity of the compound is primarily attributed to its interaction with various molecular targets. The benzodioxole moiety is known for its potential to interact with enzymes and receptors involved in several signaling pathways. The triazolopyridazine component may modulate biological processes such as cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the triazole ring demonstrate activity against various bacterial strains including Staphylococcus aureus and Enterococcus faecalis . The presence of the piperazine ring often enhances these effects by improving solubility and bioavailability.
Anticancer Activity
Several studies have explored the anticancer potential of piperazine derivatives. For example, compounds with similar structures have been reported to inhibit tumor growth in vitro by inducing apoptosis in cancer cells . The specific mechanisms often involve the modulation of cell cycle regulators and apoptotic pathways.
Cardiovascular Effects
Preliminary studies suggest that some compounds in this class may exhibit vasorelaxant effects and can influence heart rate. For instance, certain piperazine derivatives have shown bradycardic effects in animal models . This activity could be beneficial for developing treatments for hypertension or other cardiovascular disorders.
Study 1: Antimicrobial Efficacy
In a study published in MDPI, various piperazine derivatives were tested for their antimicrobial activity. It was found that certain modifications on the piperazine structure enhanced their effectiveness against gram-positive and gram-negative bacteria . The study highlighted how structural variations could lead to significant differences in biological activity.
Study 2: Anticancer Properties
Another research article focused on the synthesis of triazole-containing piperazines and their anticancer properties. The findings suggested that these compounds could effectively inhibit the proliferation of cancer cell lines through apoptosis induction . This study emphasizes the potential therapeutic applications of such compounds in oncology.
Scientific Research Applications
Chemical Formula
The molecular formula for this compound is , with a molecular weight of 394.43 g/mol.
Medicinal Chemistry
N-(2H-1,3-benzodioxol-5-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide has been explored for its potential as a therapeutic agent in various diseases:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against several cancer cell lines, including:
- Prostate cancer
- Pancreatic cancer
- Leukemia
The mechanism of action includes the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Properties
The compound has shown promising results in inhibiting the growth of various bacterial and fungal strains. Its effectiveness as an antimicrobial agent makes it a candidate for further development in treating infectious diseases .
Neuropharmacology
Due to the presence of the piperazine moiety, this compound is being investigated for its potential neuroactive effects. Studies suggest it may modulate neurotransmitter systems, making it relevant in the context of neurodegenerative diseases and psychiatric disorders.
Materials Science
The unique structural features of this compound open avenues for its application in developing new materials with specific electronic or optical properties. Its synthesis can be optimized for use in organic electronics or photonic devices.
Case Study 1: Anticancer Mechanism
A study published in PubMed detailed the anticancer effects of derivatives similar to this compound. The research highlighted how these compounds induce apoptosis through mitochondrial pathways and inhibit key oncogenic signaling pathways .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, derivatives were tested against resistant strains of bacteria. Results indicated that modifications to the benzodioxole structure enhanced efficacy against Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below highlights key similarities and differences between the target compound and related molecules:
Key Findings from Comparative Studies
The target compound’s triazolopyridazine core may offer distinct kinase selectivity but requires empirical validation. Contrast: Thienopyrimidine derivatives show cell line-specific efficacy, whereas triazolopyridazines (e.g., PEF(S) binders) demonstrate broader allosteric modulation .
Binding and Selectivity: The [1,2,4]triazolo[4,3-b]pyridazine moiety is critical for binding to kinases and allosteric sites. For example, Lin28-1632’s triazolopyridazine core enables Lin28 inhibition, while Cardiff University’s analogs bind PEF(S) via pyridine/sulphonamide groups . Structural Insight: The benzodioxolyl group in the target compound may enhance solubility and membrane permeability compared to benzo-oxazinone derivatives (e.g., Compound 28) .
Synthetic Accessibility: Triazolopyridazine-based compounds (e.g., target compound) are synthetically challenging due to multi-step heterocyclic coupling. For instance, Compound 28’s benzo-oxazinone analog required low-yield (10%) purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
